5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)6-5-9-10-3-1-2-4-13-7(6)10/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBJTLCJMYTHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C=NN2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrrolidin-2-ones with isoamyl nitrite in the presence of glacial acetic acid, followed by a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate . This reaction is carried out in benzene at 70°C, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Key Observations :
- Ring Size and Flexibility : The oxazepine ring (7-membered) in the target compound allows greater conformational flexibility compared to oxazine analogs (6-membered), as described by puckering amplitude and phase angle parameters . This may enhance binding to flexible protein pockets.
Biological Activity
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, anti-inflammatory effects, and antimicrobial activity. The information is compiled from various studies and research findings to present a comprehensive overview.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- CAS Number : 718621-99-9
Biological Activity Overview
The biological activities of pyrazole derivatives have been widely studied due to their diverse pharmacological properties. The specific compound in focus shows promise in several areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer potential. For instance:
- A study evaluated various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. Compounds with halogen substituents demonstrated enhanced cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for certain breast cancer subtypes .
- Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed promising results against BRAF(V600E) and EGFR pathways, which are critical in tumor growth and proliferation .
2. Anti-inflammatory Effects
Pyrazole derivatives have been noted for their anti-inflammatory properties:
- In animal models, compounds similar to the target compound showed reduced levels of pro-inflammatory cytokines. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been documented:
- Several studies have reported that certain pyrazole derivatives exhibit significant antifungal activity against various phytopathogenic fungi. For example, one derivative demonstrated an EC50 value of 0.37 µg/mL against Rhizoctonia solani, outperforming commercial fungicides like carbendazol .
Research Findings and Case Studies
Q & A
Q. How does the compound compare to structurally related heterocycles (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) in terms of kinase inhibition selectivity?
- Methodological Answer : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler). Pyrazolo-oxazepines may exhibit broader selectivity due to their larger core structure, while pyrazolo-pyridinones show higher affinity for CDK2/cyclin E. Use selectivity scores () and heatmaps for visual comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
